Cyanoformiate d'éthyle

Vue d'ensemble

Description

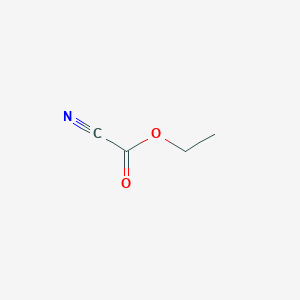

It is a clear, colorless liquid with a boiling point of 115-116°C and a density of 1.003 g/mL at 25°C . This compound is widely used as a cyanating agent in various chemical reactions, making it a valuable intermediate in organic synthesis.

Applications De Recherche Scientifique

Ethyl cyanoformate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Ethyl cyanoformate is a general cyanating agent . It primarily targets activated olefins and carbonyl compounds . These targets play a crucial role in various organic reactions, serving as the foundation for the formation of complex organic molecules.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, a nucleophile (a molecule that donates an electron pair) adds to an electrophilic or polar unsaturated system to form a new covalent bond . In the case of ethyl cyanoformate, it acts as a cyanide source, adding a cyanide group to the target molecules .

Biochemical Pathways

Ethyl cyanoformate affects several biochemical pathways. It is used in the cyanation of activated olefins in the presence of a titanium catalyst . It also catalyzes carbonyl compounds to yield corresponding cyanohydrin carbonates under metal-free and solvent-free conditions . These reactions lead to the synthesis of β-cyano-substituted acrylates from alkynes , which are important intermediates in organic synthesis.

Result of Action

The primary result of ethyl cyanoformate’s action is the formation of new organic compounds through the addition of a cyanide group . This can lead to the synthesis of a wide range of organic compounds, including β-cyano-substituted acrylates . These compounds have various applications in the chemical industry.

Action Environment

The action of ethyl cyanoformate is influenced by several environmental factors. For instance, the presence of a titanium catalyst enhances the cyanation of activated olefins . Additionally, the compound’s reactivity can be influenced by the solvent used, with certain reactions occurring under metal-free and solvent-free conditions . It should be stored in a cool, dry place, away from oxidizing agents .

Analyse Biochimique

Biochemical Properties

Ethyl cyanoformate plays a significant role in biochemical reactions, particularly in the cyanation of activated olefins and carbonyl compounds. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can be used in the presence of a titanium catalyst to cyanate activated olefins . Additionally, it can catalyze the formation of cyanohydrin carbonates from carbonyl compounds in the presence of 4-dimethylaminopyridine (DMAP) . These interactions are crucial for the synthesis of various organic compounds, highlighting the importance of ethyl cyanoformate in biochemical processes.

Cellular Effects

Ethyl cyanoformate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by introducing cyanide groups into biomolecules, which can alter their activity and interactions. This compound can impact cell signaling pathways by modifying the structure of signaling molecules, thereby affecting their ability to bind to receptors and transmit signals. Additionally, ethyl cyanoformate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of ethyl cyanoformate involves its ability to act as a cyanating agent. It exerts its effects by binding to biomolecules and introducing cyanide groups into their structures. This can result in the inhibition or activation of enzymes, depending on the nature of the interaction. For example, ethyl cyanoformate can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression and cellular function, highlighting the complex molecular mechanisms of ethyl cyanoformate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl cyanoformate can change over time due to its stability and degradation. This compound is known to be stable under certain conditions, but it can degrade over time when exposed to moisture or other reactive substances . Long-term studies have shown that ethyl cyanoformate can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects can include changes in cell viability, proliferation, and differentiation, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of ethyl cyanoformate vary with different dosages in animal models. At low doses, this compound can be used to study its biochemical properties and interactions with biomolecules. At high doses, ethyl cyanoformate can exhibit toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which ethyl cyanoformate can exert its desired effects without causing significant harm to the organism .

Metabolic Pathways

Ethyl cyanoformate is involved in various metabolic pathways, particularly those related to cyanation reactionsThese interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, ethyl cyanoformate can participate in the synthesis of β-cyano-substituted acrylates from alkynes, highlighting its role in metabolic pathways .

Transport and Distribution

Within cells and tissues, ethyl cyanoformate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . For instance, ethyl cyanoformate can be transported into cells via specific transporters and then distributed to various organelles where it exerts its effects. This distribution is crucial for its biochemical activity and effectiveness in cellular processes .

Subcellular Localization

The subcellular localization of ethyl cyanoformate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular components . These localizations can influence its activity and function, as the presence of ethyl cyanoformate in specific subcellular regions can affect the biochemical reactions and processes occurring in those areas .

Méthodes De Préparation

Ethyl cyanoformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroformate with sodium cyanide in the presence of a suitable solvent such as chloroform or methanol . The reaction conditions typically include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.

Industrial production of ethyl cyanoformate often involves similar methods but on a larger scale. The process includes purification steps such as distillation to achieve high purity levels . Advanced production devices and technologies have been developed to improve the efficiency and quality of the final product .

Analyse Des Réactions Chimiques

Ethyl cyanoformate undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can act as a cyanide source for the nucleophilic addition of cyanide to carbonyl compounds, resulting in the formation of cyanohydrin carbonates.

Oxidative Cyanation: It can be used in the oxidative cyanation of tertiary amines, leading to the formation of nitriles.

Cyanation of Activated Olefins: In the presence of a titanium catalyst, ethyl cyanoformate can cyanate activated olefins.

Common reagents and conditions used in these reactions include titanium catalysts, 4-dimethylaminopyridine (DMAP), and N-heterocyclic carbene (NHC) catalysts . The major products formed from these reactions are cyanohydrins, nitriles, and β-cyano-substituted acrylates .

Comparaison Avec Des Composés Similaires

Ethyl cyanoformate can be compared with other cyanating agents such as methyl cyanoformate and benzyl cyanide. While all these compounds serve as sources of cyanide, ethyl cyanoformate is unique due to its specific reactivity and the types of products it forms . For example:

Methyl Cyanoformate: Similar in structure but with a methyl group instead of an ethyl group, it is also used in organic synthesis but may have different reactivity and product profiles.

Benzyl Cyanide: Contains a benzyl group, making it more suitable for reactions requiring aromatic cyanides.

Ethyl cyanoformate’s versatility and specific reactivity make it a valuable compound in various chemical processes.

Propriétés

IUPAC Name |

ethyl cyanoformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-2-7-4(6)3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMGXWFHBSCQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

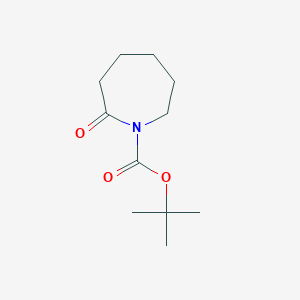

CCOC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060771 | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl cyanoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-49-4 | |

| Record name | Ethyl cyanoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cyanoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl cyanoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonocyanidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyanoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56GWI2QQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of ethyl cyanoformate?

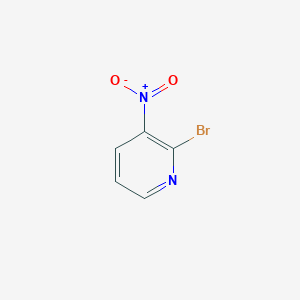

A1: Ethyl cyanoformate features a carbonyl group (C=O) linked to both an ethoxy group (–OCH2CH3) and a cyano group (–C≡N).

Q2: What are the molecular formula and weight of ethyl cyanoformate?

A2: Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol.

Q3: What spectroscopic techniques are commonly used to characterize ethyl cyanoformate?

A3: Researchers utilize techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of ethyl cyanoformate. []

Q4: Does ethyl cyanoformate exhibit conformational isomerism?

A4: Yes, ethyl cyanoformate exhibits syn-anti and syn-gauche conformational isomers due to rotation around the O-ethyl bond. The relative energy and interconversion barrier of these conformers have been investigated using low-resolution microwave spectroscopy and computational methods. [, ]

Q5: What are the primary synthetic applications of ethyl cyanoformate?

A5: Ethyl cyanoformate serves as a versatile reagent in organic synthesis, particularly in cyanation reactions, cycloadditions (like [2 + 2 + 2] and [3+2] cycloadditions), and multi-component reactions. [, , , , , ]

Q6: How is ethyl cyanoformate used in cyanation reactions?

A6: It acts as a cyanide source in the synthesis of various nitrogen-containing compounds. For instance, it facilitates the cyanation of aldehydes, ketones, imines (Strecker reaction), and tertiary amines. [, , , , , , , , , ]

Q7: Can you elaborate on the use of ethyl cyanoformate in the Strecker reaction?

A7: Ethyl cyanoformate has emerged as an alternative to traditional cyanide sources like trimethylsilyl cyanide (TMSCN) in the Strecker reaction. It allows for the synthesis of α-amino nitriles, valuable building blocks for pharmaceuticals and natural products, from aldimines and ketimines. [, , , , ]

Q8: Are there any examples of asymmetric catalysis using ethyl cyanoformate?

A8: Yes, researchers have successfully employed ethyl cyanoformate in asymmetric catalytic reactions, such as asymmetric cyanoformylation of aldehydes, asymmetric cyanation of activated olefins, and asymmetric Strecker reactions. These reactions utilize chiral catalysts, often based on titanium, yttrium, or cinchona alkaloids, to achieve high enantioselectivity in the formation of chiral cyanohydrins and α-amino nitriles. [, , , , , ]

Q9: What are the advantages of using ethyl cyanoformate as a cyanide source compared to other reagents like TMSCN?

A9: Ethyl cyanoformate is considered a safer and more convenient cyanide source compared to TMSCN, which is highly toxic. Additionally, it is often a more cost-effective reagent. [, , ]

Q10: How does ethyl cyanoformate participate in [2 + 2 + 2] cycloaddition reactions?

A10: In the presence of suitable catalysts, typically ruthenium complexes like Cp*RuCl(cod), ethyl cyanoformate participates in [2 + 2 + 2] cycloaddition reactions with α,ω-diynes. These reactions offer a route to valuable heterocyclic compounds, particularly pyridines and pyridones, with good regioselectivity. [, ]

Q11: Have computational methods been employed to study reactions involving ethyl cyanoformate?

A11: Yes, density functional theory (DFT) calculations have been used to investigate the mechanisms of reactions like the ruthenium-catalyzed [2 + 2 + 2] cycloaddition of ethyl cyanoformate with diynes. These studies help in understanding regioselectivity and the role of the catalyst. [, ]

Q12: Are there any theoretical studies on the asymmetric induction observed in catalytic reactions of ethyl cyanoformate?

A12: Yes, computational studies have explored the origin of enantioselectivity in reactions like the asymmetric cyanation of activated olefins catalyzed by titanium complexes. These investigations often involve exploring transition state structures and analyzing factors like steric repulsions and non-covalent interactions that contribute to the observed stereoselectivity. []

Q13: Are there strategies to improve the stability or handling of ethyl cyanoformate?

A13: While specific strategies to enhance the inherent stability of ethyl cyanoformate are not extensively documented in the provided research, general good laboratory practices, such as storage under cool and dry conditions, are recommended.

Q14: What safety precautions should be taken when handling ethyl cyanoformate?

A16: Ethyl cyanoformate should be handled with care as it can release toxic hydrogen cyanide (HCN) upon decomposition or reaction with water. Proper ventilation and personal protective equipment, including gloves and eye protection, are essential. []

Q15: Is there information available regarding the environmental impact or degradation of ethyl cyanoformate?

A15: The provided research articles do not delve into the environmental fate or ecotoxicological profile of ethyl cyanoformate.

Q16: Has ethyl cyanoformate been used in the development of any specific pharmaceutical agents or drug candidates?

A18: While the provided literature doesn't explicitly mention specific drug molecules derived from ethyl cyanoformate, its application in synthesizing chiral building blocks like cyanohydrins and α-amino nitriles is highly relevant to the development of pharmaceuticals and other bioactive molecules. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate](/img/structure/B22998.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B23003.png)

![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)